1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole
Overview
Description
The compound "1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities, including antifungal and antibacterial properties. The presence of a chlorophenyl group in the compound suggests potential for increased biological activity due to the electron-withdrawing nature of the chlorine substituent, which can influence the electronic distribution within the molecule .
Synthesis Analysis
The synthesis of imidazole derivatives often involves the use of nucleophilic substitution reactions, as seen in the preparation of new 1-[2-azido-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole compounds . Additionally, microwave-assisted synthesis has been employed to efficiently produce such compounds, as demonstrated in the preparation of 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole . These methods highlight the versatility and adaptability of synthetic approaches for creating imidazole derivatives with potential biological applications.
Molecular Structure Analysis
The molecular structure of imidazole derivatives has been extensively studied using various spectroscopic techniques and X-ray diffraction. For instance, the crystal structure of 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole was determined, revealing planar phenyl rings and significant torsion in certain bonds . Quantum chemical calculations, including Density Functional Theory (DFT), have been applied to predict and compare molecular geometries and electronic properties with experimental data, as seen in the study of 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole .
Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions, including cycloadditions and substitutions, to yield compounds with diverse biological activities. The reactivity of these compounds can be influenced by the presence of substituents, such as chlorophenyl groups, which can affect the electron density and stability of intermediates formed during reactions 10.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of halogen substituents, such as chlorine, can affect the compound's solubility, melting point, and stability. Theoretical calculations, such as those involving molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO) analysis, provide insights into the reactivity and interaction potential of these compounds with biological targets . Additionally, the antimicrobial and antifungal activities of these compounds are often evaluated in vitro, providing a basis for understanding their mechanism of action and potential therapeutic applications .
Scientific Research Applications
Microwave-Assisted Synthesis and Crystal Structure Analysis
Research has explored the synthesis of compounds related to 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole using microwave-assisted techniques. The crystal structures of these compounds have been analyzed, providing insights into their molecular configurations and potential applications in various fields (Saberi et al., 2009).
Chemotherapy against Tropical Diseases
Compounds structurally similar to 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole have been examined for their potential in metal-based chemotherapy against tropical diseases. These studies involve synthesizing and characterizing various complexes to understand their medicinal applications (Navarro et al., 2000).
Corrosion Inhibition Properties
Research has been conducted on the adsorption and corrosion inhibition properties of imidazole derivatives, including those related to 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole. These studies are significant in understanding how these compounds can protect metals against corrosion, particularly in acidic environments (Ouakki et al., 2019).
Molecular Docking Studies for Antimicrobial Agents
Molecular docking studies have been used to analyze compounds similar to 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole. These studies aim to understand the inhibitory activity of these compounds against target proteins, which is crucial in the development of new antimicrobial agents (Sharma et al., 2018).
Membrane Interaction Studies
The interaction of related compounds with phospholipid membranes has been a subject of study. This research helps in understanding the mechanisms by which these compounds interact with biological membranes, which is crucial for their potential use in pharmacology (Ausili et al., 2021).
Photophysical and Theoretical Studies
Imidazole-based molecules have been studied for their excited-state intramolecular proton transfer (ESIPT) properties, which are significant for applications in fluorescence and spectroscopy. These studies often involve detailed structural analysis and theoretical simulations (Somasundaram et al., 2018).
properties
IUPAC Name |
1-[(4-chlorophenyl)-diphenylmethyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2/c23-21-13-11-20(12-14-21)22(25-16-15-24-17-25,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNLHAFFGFCSRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)N4C=CN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517375 | |
Record name | 1-[(4-Chlorophenyl)(diphenyl)methyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Chlorophenyl)diphenylmethyl)-1H-imidazole | |
CAS RN |
23593-71-7 | |
Record name | 1-((4-Chlorophenyl)diphenylmethyl)-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023593717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(4-Chlorophenyl)(diphenyl)methyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-((4-CHLOROPHENYL)DIPHENYLMETHYL)-1H-IMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWC2DU38NE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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